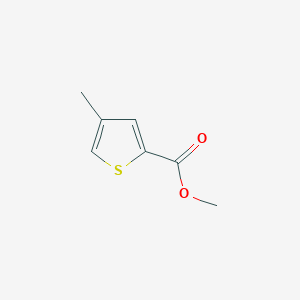

Methyl 4-methylthiophene-2-carboxylate

Overview

Description

Methyl 4-methylthiophene-2-carboxylate is a chemical compound that belongs to the family of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene, with one of the carbon atoms replaced by sulfur. The methyl group at the 4-position and the carboxylate ester at the 2-position distinguish this compound from other thiophene derivatives. These functional groups can influence the electronic properties and reactivity of the molecule, making it a valuable intermediate in organic synthesis and materials science.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, a related compound, ethyl 2-methylthiophene-3-carboxylate, was prepared using a safe and efficient process that avoids the use of strong bases and noncryogenic conditions, yielding the product in 52% overall yield from commercially available 2-methylthiophene . Another synthesis approach is the Chan-Lam cross-coupling, which was used to synthesize N-arylated methyl 2-aminothiophene-3-carboxylate, demonstrating the versatility of thiophene derivatives in coupling reactions .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex, as seen in the synthesis of a supercrowded 2,3,4,5-tetraferrocenylthiophene, where the thiophene ring was not coplanar with the ferrocenyl substituents . This non-coplanarity can affect the electronic properties and the solid-state structure of the compound. The molecular structure of thiophene derivatives is crucial in determining their physical properties and potential applications in electronic devices.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, which can be influenced by substituents on the thiophene ring. For example, the chlorination of methyl 3-hydroxythiophene-2-carboxylate and its derivatives can lead to different reactivity patterns depending on the nature of the substituents . Additionally, the introduction of carboxylate groups at specific positions on the thiophene ring can lead to novel compounds with fungicidal and insecticidal activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are significantly affected by the nature of the substituents. Polythiophenes with electron-withdrawing ester groups show red-orange and red fluorescence, and their properties can be characterized by techniques such as IR, NMR, and UV-vis spectroscopy . The introduction of carboxylate groups to the thiophene unit can lower the HOMO energy level, red-shift the maximum absorption wavelength, and affect the molecular packing in solid-state films . These properties are essential for the application of thiophene derivatives in optoelectronic devices and polymer solar cells.

Scientific Research Applications

Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . Here are some of the fields where they are utilized:

-

Medicinal Chemistry : Thiophene-based analogs are seen as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

-

Industrial Chemistry : Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .

-

Material Science : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

-

Electronics : They are used in the fabrication of organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

-

Pharmaceuticals : Thiophene-based drugs have been reported to possess a wide range of therapeutic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug . Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

-

Chemical Synthesis : Methyl 3-Amino-4-methylthiophene-2-carboxylate, a similar compound to Methyl 4-methylthiophene-2-carboxylate, is a versatile reactant used in various syntheses . It is used in the preparation of (oxalylamino)benzoic acids and (carboxyheteroarylamino)oxalic acids as selective and orally bioavailable nonpeptide inhibitors of protein-tyrosine phosphatase 1B .

-

Synthesis of Other Compounds : Thiophene derivatives can be used as reactants in various syntheses . For example, Methyl 3-Amino-4-methylthiophene-2-carboxylate, a similar compound to Methyl 4-methylthiophene-2-carboxylate, is used in the preparation of (oxalylamino)benzoic acids and (carboxyheteroarylamino)oxalic acids as selective and orally bioavailable nonpeptide inhibitors of protein-tyrosine phosphatase 1B .

-

Organic Light-Emitting Diodes (OLEDs) : Thiophene-mediated molecules are used in the fabrication of OLEDs . OLEDs are used in the production of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs .

-

Organic Field-Effect Transistors (OFETs) : Thiophene derivatives are used in the fabrication of OFETs . OFETs are used in the development of the next generation of electronic devices, including flexible electronic applications .

properties

IUPAC Name |

methyl 4-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-5-3-6(10-4-5)7(8)9-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJMWNYIBNSQPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380582 | |

| Record name | methyl 4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methylthiophene-2-carboxylate | |

CAS RN |

28686-90-0 | |

| Record name | methyl 4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

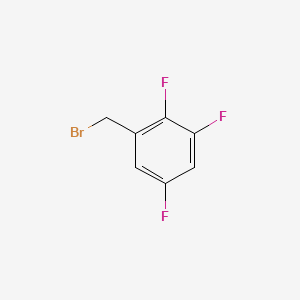

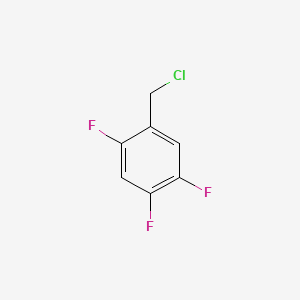

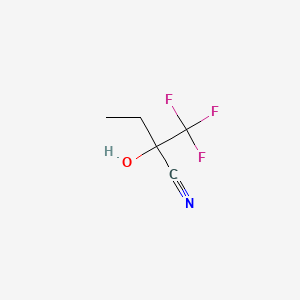

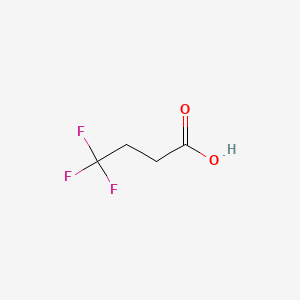

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.